molecular formula C25H26N2O6S B2836261 3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 370844-06-7

3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Katalognummer: B2836261
CAS-Nummer: 370844-06-7
Molekulargewicht: 482.55
InChI-Schlüssel: RJWSXBZXVKQUTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C25H26N2O6S and its molecular weight is 482.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C25_{25}H26_{26}N2_{2}O6_{6}S
  • Molecular Weight : 478.55 g/mol
  • IUPAC Name : this compound

The structure features two methoxy-substituted phenyl groups and a phenylsulfonyl moiety attached to the pyrazole core. This unique arrangement contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrazoles exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds similar to this compound showed promising activity against various cancer cell lines including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50_{50} values ranging from 3.79 µM to 42.30 µM .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects:

  • In vitro studies indicated that certain derivatives could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production by up to 93% at concentrations of 10 µM, comparable to dexamethasone .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have also been explored:

  • Compounds derived from the pyrazole framework have shown activity against bacteria such as E. coli and S. aureus. Specific derivatives demonstrated effective inhibition at concentrations as low as 40 µg/mL .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of hydrazine derivatives with appropriate diketones or β-keto esters under controlled conditions. Key steps include:

  • Formation of the Pyrazole Core : Cyclization of hydrazines with carbonyl compounds.
  • Functional Group Modifications : Introduction of methoxy and sulfonyl groups via electrophilic aromatic substitution or other functionalization techniques.

Case Studies

Several studies highlight the biological activity of pyrazole derivatives:

StudyCompound TestedActivityResults
Selvam et al.1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoleMAO-B inhibitionHigh activity against MAO isoforms
Chovatia et al.1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoleAntitubercularEffective against Mycobacterium tuberculosis strains
Burguete et al.Various diaryl pyrazolesAntibacterialSignificant activity against multiple bacterial strains

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have highlighted the potential of this compound as an inhibitor of viral proteases. Specifically, it has shown promise against the dengue virus type 2 (DEN2) NS2B/NS3 serine protease. In silico analyses suggest that this pyrazole derivative can serve as a reference for the design of new antiviral agents targeting similar pathways .

Anti-inflammatory and Anticancer Properties

The pyrazole scaffold is well-known for its anti-inflammatory and anticancer properties. Research indicates that derivatives of pyrazole can inhibit various cancer cell lines through mechanisms such as kinase inhibition. For instance, compounds containing the pyrazole moiety have been evaluated for their cytotoxic potential against human cancer cell lines like HepG2 and A549, demonstrating significant growth inhibition . The incorporation of specific substituents has been shown to enhance these biological activities, making them viable candidates for further drug development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole compounds. Variations in substituents on the phenyl rings and modifications to the sulfonyl group have been systematically studied to assess their impact on biological activity. For instance, the presence of methoxy groups has been linked to enhanced lipophilicity and improved cellular uptake .

Optical Properties

Beyond biological applications, pyrazole derivatives like 3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole have been explored for their optical properties. Certain derivatives have demonstrated fluorescence characteristics that make them suitable for use in bioimaging and as fluorescent markers in cellular studies .

Case Studies and Research Findings

Study Focus Findings
Study on DEN2 InhibitionAntiviral ActivityIdentified as a potential inhibitor for dengue virus protease with promising in silico results .
Anticancer Activity EvaluationCytotoxicityDemonstrated significant inhibition against various cancer cell lines (e.g., HepG2) with specific IC50 values reported .
Optical Property AnalysisFluorescenceCertain derivatives showed potential as fluorescent biomarkers in HeLa cells .

Eigenschaften

IUPAC Name

2-(benzenesulfonyl)-3,5-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-30-22-12-10-17(14-24(22)32-3)20-16-21(18-11-13-23(31-2)25(15-18)33-4)27(26-20)34(28,29)19-8-6-5-7-9-19/h5-15,21H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWSXBZXVKQUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.